molecular formula C16H17F3N2O B2677197 N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide CAS No. 1396856-18-0

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2677197
CAS No.: 1396856-18-0
M. Wt: 310.32
InChI Key: WWIYVIQFLAERJJ-UHFFFAOYSA-N
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Description

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide is a synthetic benzamide derivative characterized by a pyrrolidine-substituted alkyne chain and a trifluoromethyl (-CF₃) group at the meta position of the benzamide core. The trifluoromethyl group enhances metabolic stability and lipophilicity, common in medicinal chemistry to improve pharmacokinetic properties. The pyrrolidine moiety introduces a secondary amine, which may influence target binding through hydrogen bonding or steric effects.

Properties

IUPAC Name

N-(4-pyrrolidin-1-ylbut-2-ynyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O/c17-16(18,19)14-7-5-6-13(12-14)15(22)20-8-1-2-9-21-10-3-4-11-21/h5-7,12H,3-4,8-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIYVIQFLAERJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCNC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide typically involves multiple steps:

  • Formation of the Butynyl Intermediate: : The initial step involves the synthesis of 4-(pyrrolidin-1-yl)but-2-yne. This can be achieved through the reaction of 4-bromo-1-butyne with pyrrolidine in the presence of a base such as potassium carbonate.

  • Coupling with Benzamide: : The butynyl intermediate is then coupled with 3-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Source
Amide coupling3-(Trifluoromethyl)benzoyl chloride, DCM, RT84–95
Pyrrolidine additionPyrrolidine, CuI, Pd catalyst, DMF76–88

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under acidic or basic conditions, yielding 3-(trifluoromethyl)benzoic acid and the corresponding amine:

  • Acidic hydrolysis : Concentrated HCl (6M, reflux, 12h) cleaves the amide bond.

  • Basic hydrolysis : NaOH (2M, 80°C, 8h) produces the carboxylate salt.

Table 2: Hydrolysis Conditions and Outcomes

ConditionReagentTemperatureTime (h)Product
Acidic6M HClReflux123-(Trifluoromethyl)benzoic acid
Basic2M NaOH80°C8Sodium 3-(trifluoromethyl)benzoate

Transamidation Reactions

The secondary amide participates in catalyst-free transamidation with amines, facilitated by electron-withdrawing groups (e.g., trifluoromethyl) that activate the carbonyl . For example:

  • Reaction with piperidine : Ethanol, 45°C, 1.5h → N-piperidinyl derivative (yield: 98%) .

  • Reaction with benzylamine : Water, 60°C, 4h → N-benzylamide (yield: 97%) .

Table 3: Transamidation Selectivity

AmineSolventTemperatureTime (h)Yield (%)
PiperidineEtOH45°C1.598
BenzylamineH2O60°C497
1-AdamantylamineEtOH45°C394

Alkyne Reactivity

The but-2-yn-1-yl group enables:

  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides to form triazoles.

  • Hydrogenation : H2/Pd-C reduces the alkyne to a saturated butane chain.

Table 4: Alkyne Functionalization

ReactionReagents/ConditionsProduct
CuAACNaN3, CuSO4, Ascorbate, RT1,2,3-Triazole derivative
HydrogenationH2 (1 atm), Pd/C, EtOHSaturated but

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide is C13H14F3N3OC_{13}H_{14}F_3N_3O, with a molecular weight of approximately 303.27 g/mol. The compound features a trifluoromethyl group and a pyrrolidine moiety, which contribute to its biological activity.

Research indicates that this compound exhibits a range of biological activities that may be leveraged for therapeutic applications:

Antitumor Activity

Studies have shown that similar benzamide derivatives demonstrate significant antitumor properties. For instance, compounds with similar structures have been reported to inhibit key kinases involved in cancer progression, such as RET kinase, which plays a crucial role in various cancers.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Neuroprotective Effects

Research indicates that related compounds exhibit neuroprotective effects against oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases, where oxidative stress is a contributing factor to cell death.

Case Study 1: Antitumor Activity

A study published in Cancer Research examined the effects of benzamide derivatives on various cancer cell lines. The study found that certain compounds exhibited significant cytotoxicity against breast cancer cells, indicating potential for further development as anticancer agents.

Case Study 2: Neuroprotection

In research focused on neurodegenerative diseases, scientists tested various benzamide derivatives for their ability to protect against neuronal cell death induced by oxidative stress. Results indicated that some compounds significantly improved cell viability compared to controls.

Mechanism of Action

The mechanism by which N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide exerts its effects depends on its target. In medicinal applications, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the pyrrolidine ring may facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Key Observations :

  • Pyrrolidine vs. Piperazine : The target compound’s pyrrolidine group (5-membered ring) may confer less steric hindrance and lower basicity compared to piperazine derivatives (6-membered, two nitrogen atoms), as seen in and . Piperazine is often used to enhance aqueous solubility.
  • Linker Diversity: The but-2-yn-1-yl linker in the target compound contrasts with ethynyl-indazole () or pyridinyl () linkers.
  • Trifluoromethyl Positioning : All compounds retain the -CF₃ group at the benzamide’s meta position, suggesting a conserved role in electronic modulation or hydrophobic interactions.

Physicochemical Properties

  • Melting Points : The patent compound (Example 53) has a melting point of 175–178°C, likely due to its extended aromaticity and hydrogen-bonding capacity. The target compound’s melting point is unreported but may be lower given its less polar pyrrolidine group.
  • Molecular Weight : Higher MW in Example 53 (589.1 vs. ~400–450 for simpler benzamides) reflects complex fluorinated and heterocyclic substituents, which may reduce bioavailability.

Biological Activity

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide, often referred to as a pyrrole-based derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure is characterized by a trifluoromethyl group and a pyrrolidine moiety, which contribute to its biological activity. Its molecular formula is C16H17F3N2OC_{16}H_{17}F_3N_2O with a molecular weight of 320.32 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Research indicates that this compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, studies have shown that it can modulate the activity of protein kinases such as AKT and PKA, which are crucial in neuroprotection and cell survival pathways .
  • Antibacterial Properties : Derivatives of pyrrole, including this compound, have demonstrated significant antibacterial activity against various pathogens. For example, related compounds exhibited minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, indicating potential as an antibacterial agent .
  • Neuroprotective Effects : The compound has been studied for its neuroprotective properties in models of neurotoxicity. It has been shown to prevent cell death induced by kainic acid in organotypic hippocampal slices, suggesting a role in protecting neuronal cells from excitotoxic damage .

Case Study 1: Neuroprotection

In a study evaluating the neuroprotective effects of this compound (referred to as EPPTB), researchers found that it inhibited the neuroprotective effects of 3-iodothyronamine (T1AM). The presence of EPPTB reduced T1AM's ability to activate AKT and PKA pathways, which are critical for neuronal survival under stress conditions . This suggests that while EPPTB may have protective roles in certain contexts, it can also inhibit protective mechanisms under specific conditions.

Case Study 2: Antibacterial Activity

Another study focused on the antibacterial efficacy of pyrrole derivatives similar to this compound. The compound demonstrated potent activity against Gram-positive bacteria with MIC values comparable to established antibiotics like ciprofloxacin . This highlights its potential as a lead compound for developing new antibacterial agents.

Data Summary

The following table summarizes key findings related to the biological activities of N-(4-(pyrrolidin-1-yl)but-2-yn-1-y)-3-(trifluoromethyl)benzamide:

Activity Mechanism Observation Reference
NeuroprotectionInhibition of AKT/PKA activationPrevents T1AM-induced neuroprotection
AntibacterialInhibition of bacterial growthMIC against Staphylococcus aureus: 3.12 - 12.5 µg/mL
Enzyme inhibitionModulation of protein kinasesAffects cell survival pathways

Q & A

Q. What are the common synthetic routes for N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide?

The synthesis typically involves coupling a benzamide derivative (e.g., 4-(trifluoromethyl)benzoyl chloride) with a pyrrolidine-containing alkyne intermediate. For example, in analogous compounds, reactions are performed under nitrogen atmosphere using dichloromethane or acetonitrile as solvents. Purification involves sequential normal-phase (e.g., 10% methanol/dichloromethane) and reverse-phase chromatography (e.g., 50% acetonitrile/0.1% aqueous formic acid) to achieve high purity, with yields ranging from 33% to 48% depending on substituent compatibility .

Q. What analytical techniques are used to characterize this compound?

Key techniques include:

  • 1H NMR for confirming proton environments (e.g., pyrrolidine and alkyne protons).
  • LC/MS for molecular ion ([M+H]+) verification.
  • HPLC for purity assessment (>95% by area under the curve). Specific protocols are detailed in studies of structurally related benzamides, where spectra are cross-referenced with synthetic intermediates .

Q. What is the role of the trifluoromethyl group in the compound’s stability and reactivity?

The trifluoromethyl (-CF3) group enhances metabolic stability and lipophilicity, improving membrane permeability. Its electron-withdrawing nature also influences electronic properties of the benzamide ring, potentially modulating binding affinity in biological targets .

Q. How are purification challenges addressed during synthesis?

Impurities from side reactions (e.g., incomplete coupling) are mitigated using dual chromatography: normal-phase for bulk impurities and reverse-phase for fine purification. Solvent systems like methanol/dichloromethane or acetonitrile/water with formic acid are optimized to balance polarity and resolution .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Acetonitrile or dichloromethane improves solubility of intermediates.
  • Catalyst use : Triethylamine or sodium pivalate facilitates coupling reactions.
  • Temperature control : Reflux conditions (e.g., 80°C) enhance reaction rates but require monitoring to avoid decomposition. For example, substituting 3-(1,4-diazepan-1-yl)benzonitrile in analogous syntheses increased yields by 15% when reaction time was extended to 24 hours .

Q. What structural features contribute to its bioactivity as a kinase inhibitor?

  • Pyrrolidine moiety : Enhances solubility and participates in hydrogen bonding with kinase ATP-binding pockets.
  • Alkyne linker : Provides rigidity, optimizing spatial orientation for target engagement.
  • Trifluoromethyl group : Increases binding affinity via hydrophobic interactions. These features are validated in studies of related compounds like Bafetinib, a Bcr-Abl/Lyn kinase inhibitor with similar structural motifs .

Q. How do modifications to the pyrrolidine moiety affect pharmacological properties?

Substituting pyrrolidine with bulkier groups (e.g., piperazine or morpholine) alters pharmacokinetics:

  • Lipophilicity : Larger substituents reduce solubility but improve blood-brain barrier penetration.
  • Metabolic stability : Methylation of pyrrolidine decreases CYP450-mediated oxidation. For example, replacing pyrrolidine with 4-methylpiperazine in a related compound increased plasma half-life by 2.5-fold .

Q. What in vitro assays are used to evaluate kinase inhibitory activity?

  • Enzyme inhibition assays : Recombinant kinases (e.g., Abl, Lyn) are incubated with the compound, and IC50 values are determined via fluorescence polarization.
  • Cell proliferation assays : Leukemia cell lines (e.g., K562) treated with the compound are monitored for growth inhibition (e.g., via MTT assay). Bafetinib (a structural analog) showed IC50 values of 8–12 nM against Bcr-Abl in such assays .

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